molecular formula C9H8ClN3OS B2409928 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 84138-74-9

5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2409928
CAS No.: 84138-74-9
M. Wt: 241.69
InChI Key: NQLYOHVQLYTUDV-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is characterized by a heterocyclic thiadiazole ring system bearing an amine group at the 2-position and a chlorophenoxymethyl substituent at the 5-position. The compound possesses the molecular formula Carbon₉Hydrogen₈ChlorineNitrogen₃OxygenSulfur with a molecular weight of 241.7 grams per mole, as confirmed through high-resolution mass spectrometry analysis. The structural arrangement features a five-membered thiadiazole ring containing one sulfur atom and two nitrogen atoms positioned at the 1,3,4-positions respectively, which provides the fundamental scaffold for this heterocyclic system.

Crystallographic analysis of related thiadiazole compounds reveals important insights into the molecular geometry and packing arrangements of these structures. Studies on structurally similar compounds, such as 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, demonstrate that these molecules typically adopt planar or near-planar conformations for the thiadiazole ring system. The dihedral angle between the thiadiazole and benzene rings in related structures has been determined to be approximately 21.5 degrees, indicating a moderate degree of conjugation between the aromatic systems. This geometric arrangement facilitates specific intermolecular interactions, particularly hydrogen bonding networks involving the amino group at the 2-position of the thiadiazole ring.

The crystal packing analysis reveals that molecules of this class typically form extended hydrogen-bonded chains through nitrogen-hydrogen to nitrogen interactions. These intermolecular associations contribute significantly to the overall stability of the crystalline lattice and influence the physical properties of the compound. The presence of the chlorine substituent on the phenoxy ring introduces additional electronic effects and steric considerations that affect both the molecular conformation and the crystal packing efficiency.

X-ray crystallographic data for related compounds indicate that the unit cell parameters typically fall within specific ranges characteristic of this structural class. The monoclinic crystal system is commonly observed, with space group symmetry reflecting the molecular arrangement and hydrogen bonding patterns. The molecular geometry optimization studies suggest that the compound adopts a conformation that minimizes steric hindrance while maximizing favorable electronic interactions between the heteroatoms and aromatic systems.

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLYOHVQLYTUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chlorophenol with chloromethyl methyl ether to form 2-chlorophenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine serves as a building block for more complex molecules. Its unique structure allows for the synthesis of derivatives that can exhibit enhanced biological activities.

Biology

The compound has demonstrated significant potential as an enzyme inhibitor. Its ability to inhibit acetylcholinesterase makes it a candidate for studying cholinergic pathways and their implications in various biological processes .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential in treating neurodegenerative diseases. Research indicates that it may enhance cholinergic transmission, which is crucial for cognitive function .

Industry

In the agricultural sector, this compound is utilized in formulating herbicides and pesticides due to its ability to disrupt specific biological pathways in plants .

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. For example:

Compound Target Organism Zone of Inhibition (mm) Concentration (μg/disk)
This compoundEscherichia coli15–19500
This compoundSalmonella typhi15–19500

These results indicate promising potential for developing new antibacterial agents based on this scaffold .

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

Synthesis and Testing : Various derivatives were synthesized and tested against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Notably, one derivative exhibited an IC50 value of 2.44 µM against A549 cells and 23.29 µM against HeLa cells after 48 hours of incubation .

Mechanism of Action : The anticancer activity is attributed to the ability of thiadiazole derivatives to inhibit critical enzymes involved in cancer cell proliferation and induce apoptosis .

Case Study 1: Anticancer Screening

A study synthesized multiple derivatives of this compound and screened them for anticancer activity using various cell lines. Results indicated that specific modifications on the thiadiazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity levels in normal cells.

Case Study 2: Antiviral Efficacy

Research focusing on antiviral properties tested derivatives against Hepatitis B Virus (HBV) in vitro. The promising results led to further exploration into their mechanism of action and potential as therapeutic agents for viral infections .

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both chlorine and thiadiazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a synthetic compound belonging to the thiadiazole family, known for its diverse biological activities. The compound's structure includes a thiadiazole ring and a chlorophenoxy group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine (ACh), leading to increased levels of ACh in synaptic clefts. This enhancement in neurotransmission may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety can inhibit various bacterial strains. For example:

Compound Target Organism Zone of Inhibition (mm) Concentration (μg/disk)
This compoundE. coli15–19500
This compoundSalmonella typhi15–19500

These results indicate promising potential for developing new antibacterial agents based on this scaffold .

2. Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. For instance:

Compound Cell Line IC50 (μg/mL) Mechanism
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)0.28Cell cycle arrest at G2/M phase
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-aminesHepG2 (Liver Cancer)9.6Down-regulation of MMP2 and VEGFA

These findings suggest that derivatives of this compound can effectively inhibit cancer cell growth through various mechanisms .

3. Neuroprotective Effects

The inhibition of AChE not only enhances cholinergic transmission but also provides neuroprotective effects. By increasing ACh levels, the compound may help mitigate symptoms associated with Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several studies have explored the therapeutic potential of thiadiazole derivatives:

  • Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Cancer Treatment : In vitro studies using MCF-7 and HepG2 cell lines demonstrated significant cytotoxicity with low IC50 values, indicating strong potential for further development as anticancer agents.

Q & A

Q. What are the established synthetic routes for 5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine?

The compound is synthesized via cyclocondensation of 2-chlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux (90–100°C). Key steps include:

  • Intermediate formation : Thiosemicarbazide reacts with the acid to form a thiosemicarbazone intermediate.
  • Cyclization : POCl₃ promotes cyclization to the thiadiazole ring.
  • Purification : Adjusting the pH to 8–9 precipitates the product, followed by recrystallization from a DMSO/water mixture (2:1). Reported yields range from 65–78% under optimized conditions .

Q. How is structural characterization performed for this compound?

A multi-technique approach is used:

  • X-ray crystallography : Resolves molecular geometry, confirming a dihedral angle of 21.5° between the thiadiazole and chlorophenyl rings. Intermolecular N—H⋯N hydrogen bonds form chains along the crystallographic b-axis .
  • Spectroscopy :
  • IR : C=N stretches (1620–1570 cm⁻¹) and C-S-C vibrations (690–630 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), NH₂ protons (δ 5.8–6.2 ppm), and methylene bridge (δ 4.5–4.8 ppm).
    • Mass spectrometry : Molecular ion peak at m/z 286.2 (M⁺) .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity?

Key parameters include:

  • Stoichiometry : A 1:3 molar ratio of acid to thiosemicarbazide minimizes unreacted starting material.
  • Catalysts : Triethylamine (1.2 equiv) enhances cyclization efficiency by neutralizing HCl by-products.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.
  • Process monitoring : TLC (Rf = 0.4 in ethyl acetate/hexane) tracks reaction progress. Post-synthesis, silica gel chromatography removes residual POCl₃ .

Q. How to resolve contradictions in spectral or crystallographic data?

Contradictions arise from polymorphism or dynamic molecular behavior. Solutions include:

  • Cross-validation : 2D NMR (HSQC, HMBC) confirms proton-carbon correlations.
  • DFT calculations : Validate bond lengths/angles (e.g., S—C bonds: 1.71–1.74 Å) against crystallographic data.
  • Disorder modeling : For crystallographic disorder (e.g., in related analogs), apply rigid bond and isotropic displacement restraints during refinement .

Q. What computational methods support analog design for enhanced bioactivity?

  • DFT : Predicts electronic properties (HOMO-LUMO gap: ~4.2 eV) to identify reactive sites.
  • Molecular docking : Screens against fungal cytochrome P450 targets (PDB: 5TZQ), showing ortho-Cl substitution improves binding affinity (ΔG = −8.5 kcal/mol).
  • QSAR models : Correlate logP values (2.8–3.5) with antifungal IC₅₀ (15–45 μM) .

Q. How to conduct structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the phenoxy group (e.g., Cl position, methyl/methoxy substitutions).
  • Bioassays :
  • Antifungal: Disk diffusion against Candida albicans (zone of inhibition: 12–18 mm).
  • Cytotoxicity: MTT assay on mammalian cells (IC₅₀ > 100 μM confirms selectivity).
    • Statistical analysis : Ortho-Cl analogs show 40% higher activity than para-Cl derivatives due to enhanced hydrophobic interactions .

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